molecular formula C15H22FN3O2 B14791851 tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B14791851
M. Wt: 295.35 g/mol
InChI Key: JDYBOEDURNOSFZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a pyrrolidine ring substituted with an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl carbamate group, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The amino group and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(2-chlorophenyl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[1-(2-methylphenyl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate

Uniqueness

tert-Butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBOEDURNOSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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